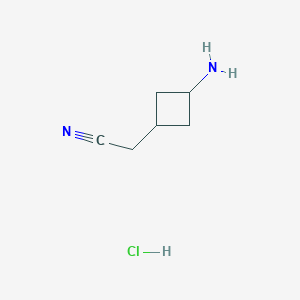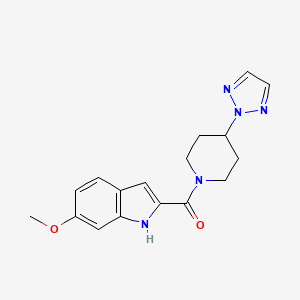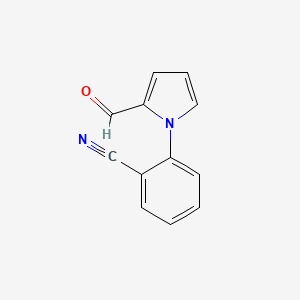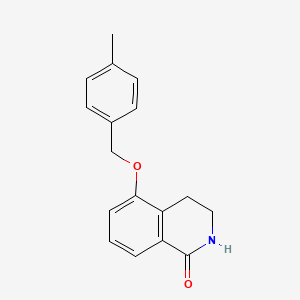amine CAS No. 946289-96-9](/img/structure/B2993226.png)
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](3,4-dimethylphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](3,4-dimethylphenyl)amine, commonly known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Organic Synthesis and Reaction Mechanisms
Research on compounds structurally related to "2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine" involves novel synthetic routes and reaction mechanisms. For example, Steinlin and Vasella (2009) described the synthesis of C(6),N(8)-Disubstituted Isoxanthopterins, highlighting methods that could be applicable for synthesizing and modifying pteridinyl compounds, including acylation and 1,3-dipolar cycloaddition reactions (Steinlin & Vasella, 2009). Such methodologies may be relevant for the synthesis or functionalization of the compound , demonstrating the versatility of reactions involving pteridinyl and morpholinyl motifs.
Photophysical Properties and Materials Science
In the realm of materials science, the photophysical properties of pteridin-based compounds have been studied. Vignoni et al. (2018) investigated the photophysical behavior of lipophilic pterins, focusing on their ability to photosensitize the oxidation of biomembranes (Vignoni et al., 2018). This research could inform applications of "2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine" in photodynamic therapy or as a component in photoactive materials, given its structural similarity to the studied pterins.
Chemical Reactivity and Interactions
Additionally, the reactivity and potential interactions of morpholine derivatives have been explored. Mugnoli et al. (1980) discussed the formation and crystal structure of 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen, shedding light on the stereochemistry and reactivity of morpholine-containing compounds (Mugnoli et al., 1980). Such insights are crucial for understanding how morpholine rings might behave in complex molecules, including interactions and bond formations that could be pertinent to the targeted compound.
properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-12-5-6-16(9-13(12)2)23-19-17-18(22-8-7-21-17)24-20(25-19)26-10-14(3)27-15(4)11-26/h5-9,14-15H,10-11H2,1-4H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJYZBLFGGLNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2993143.png)

![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate](/img/structure/B2993145.png)

![2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2993147.png)






![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide](/img/structure/B2993162.png)

